3-Benzyl-8-((2,3,4-trimethoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3-Benzyl-8-((2,3,4-trimethoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Key structural attributes include:
- Benzyl group at position 3: Enhances lipophilicity and may influence receptor binding through π-π interactions .
Its synthesis typically involves multi-step reactions, including reductive amination and Suzuki couplings under microwave conditions, with yields varying based on substituent complexity .
Properties
IUPAC Name |
3-benzyl-8-(2,3,4-trimethoxyphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O7S/c1-31-17-9-10-18(20(33-3)19(17)32-2)34(29,30)25-13-11-23(12-14-25)21(27)26(22(28)24-23)15-16-7-5-4-6-8-16/h4-10H,11-15H2,1-3H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVBQMKMAYUKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)S(=O)(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Benzyl-8-((2,3,4-trimethoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a spirocyclic structure that includes a triazaspirodecane core and a sulfonyl group attached to a trimethoxyphenyl moiety. The unique structural characteristics contribute to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₉N₃O₄S |
| Molecular Weight | 373.42 g/mol |
| CAS Number | Not available |
Biological Activity Overview
Research indicates that compounds in the triazaspiro[4.5]decane class exhibit various biological activities including:
- Anticancer Activity : Some derivatives have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Enzyme Inhibition : The compound has been studied for its potential as a prolyl hydroxylase domain (PHD) inhibitor which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs) .
- Receptor Interaction : Investigations suggest activity on G-protein coupled receptors (GPCRs), which are significant targets in drug discovery .
The biological mechanisms through which this compound exerts its effects include:
- Prolyl Hydroxylase Inhibition : By inhibiting PHD enzymes, the compound may enhance erythropoietin production leading to increased red blood cell formation .
- Apoptosis Induction : Certain derivatives have been shown to activate apoptotic pathways in cancer cells by modulating key signaling molecules .
- Cell Signaling Modulation : The sulfonyl group may influence receptor-ligand interactions affecting various signaling pathways involved in cell growth and survival .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related compounds:
- Case Study 1 : A study on 1,3,8-triazaspiro[4.5]decane derivatives demonstrated their potential as short-acting PHD inhibitors with promising pharmacokinetic profiles in preclinical models .
- Case Study 2 : Research indicated that spirohydantoins derived from triazaspiro[4.5]decane structures exhibited significant anticancer activity against various tumor cell lines, with some compounds showing better selectivity than existing therapies .
Comparative Analysis
The following table compares the biological activities of this compound with other similar compounds.
| Compound | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Anticancer; Enzyme Inhibition | PHD inhibition; Apoptosis induction |
| 1-(2-Hydroxyethyl)-1H-pyrazole derivatives | Antitumor | Topoisomerase II inhibition |
| Spirohydantoins | Erythropoiesis stimulation; Anticancer | PHD inhibition; Apoptosis activation |
Comparison with Similar Compounds
8-Benzyl-1,3,8-Triazaspiro[4.5]Decane-2,4-Dione
8-(3,5-Bis-Trifluoromethyl-Benzoyl)-1-o-Tolyl-1,3,8-Triazaspiro[4.5]Decane-2,4-Dione
3-([1,1’-Biphenyl]-4-yl)-1-(Pyrimidin-2-yl)-8-(Thiophen-2-ylmethyl)-1,3,8-Triazaspiro[4.5]Decane-2,4-Dione
- Structure : Incorporates biphenyl and thiophenmethyl groups.
- Thiophene may alter metabolic pathways compared to methoxy groups .
Pharmacological Activity
PHD2 Inhibition
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione (e.g., compounds 11–16 in ) were assayed for PHD2 inhibition using mass spectrometry. While specific data for the target compound are unavailable, structural trends indicate:
Dopaminergic and Serotonergic Activity
Compounds like RS102221 () with sulfonamide and dimethoxyphenyl groups exhibit affinity for 5-HT₂C receptors. The target compound’s trimethoxyphenylsulfonyl group may similarly target serotonin receptors but with modified selectivity .
Physicochemical Properties
- Solubility : The sulfonyl-trimethoxyphenyl group increases molecular weight (MW) and logP compared to benzyl analogs, likely reducing aqueous solubility .
- Stability : Methoxy groups may confer resistance to oxidative metabolism, whereas halogenated analogs (e.g., chloro in ) are more prone to hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
